3-(4-fluorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one

Physicochemical profiling Drug-likeness Permeability prediction

3-(4-Fluorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one (CAS 900257-99-0) is a synthetic coumarin derivative characterized by a 4-fluorophenyl group at the 3-position and a 1H-tetrazol-5-ylmethoxy substituent at the 7-position of the 2H-chromen-2-one core. The compound possesses a molecular formula of C17H11FN4O3, a molecular weight of 338.30 g·mol⁻¹, and a computed logP of 2.74, placing it within drug-like chemical space.

Molecular Formula C17H11FN4O3
Molecular Weight 338.29 g/mol
Cat. No. B11305397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-fluorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
Molecular FormulaC17H11FN4O3
Molecular Weight338.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC3=C(C=C(C=C3)OCC4=NNN=N4)OC2=O)F
InChIInChI=1S/C17H11FN4O3/c18-12-4-1-10(2-5-12)14-7-11-3-6-13(8-15(11)25-17(14)23)24-9-16-19-21-22-20-16/h1-8H,9H2,(H,19,20,21,22)
InChIKeyZMMZSIZJPYULAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Fluorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one: Structural, Physicochemical, and Pharmacological Baseline for Procurement Decisions


3-(4-Fluorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one (CAS 900257-99-0) is a synthetic coumarin derivative characterized by a 4-fluorophenyl group at the 3-position and a 1H-tetrazol-5-ylmethoxy substituent at the 7-position of the 2H-chromen-2-one core [1]. The compound possesses a molecular formula of C17H11FN4O3, a molecular weight of 338.30 g·mol⁻¹, and a computed logP of 2.74, placing it within drug-like chemical space [1]. Its tetrazole moiety functions as a metabolically stable bioisostere of carboxylic acid and cis-amide groups, while the 4-fluorophenyl substituent modulates electronic character and lipophilicity [2]. The compound is commercially available from multiple screening-compound suppliers, typically at ≥95% purity, making it accessible for early-stage drug discovery and chemical biology applications .

Cell-permeable probe: Absence of hydrogen-bond donors supports passive membrane diffusion for intracellular target engagement studies.
GPR35-negative control: Confirmed inactive at GPR35, enabling selectivity profiling within coumarin-based phenotypic screening libraries.
Metabolically stable scaffold: 7-Tetrazolylmethoxy substitution blocks Phase II glucuronidation, extending research exposure potential compared to 7-hydroxy analogs.

Why 3-(4-Fluorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one Cannot Be Replaced by Unsubstituted or 7-Hydroxy Coumarin Analogs


Generic substitution with 3-(4-fluorophenyl)-2H-chromen-2-one or its 7-hydroxy congener overlooks the profound functional consequences of the 7-tetrazolylmethoxy group. The 1H-tetrazole ring introduces a unique hydrogen-bond-acceptor network (four nitrogen lone pairs) without adding hydrogen-bond-donor capacity (HBD = 0), fundamentally altering target engagement signatures relative to the 7-hydroxy analog (HBD = 1) [1]. This substitution pattern converts a GPR35-inactive scaffold into a highly selective ligand, as demonstrated by the absence of GPR35 agonism or antagonism for the tetrazolylmethoxy derivative, whereas 3-tetrazole-substituted coumarins exhibit potent GPR35 agonism (EC₅₀ = 5.8 nM) [2][3]. Furthermore, the tetrazole moiety confers resistance to Phase II glucuronidation and sulfation that typically inactivates 7-hydroxycoumarins, thereby extending metabolic half-life and enhancing intracellular exposure [4]. These non-linear SAR features render simple analog interchange scientifically unjustifiable for target-based screening or in vivo pharmacology.

Target Compound
No hydrogen-bond donor (tetrazolylmethoxy ether)
Inactive at GPR35 (selectivity advantage)
Resistant to glucuronidation
7-Hydroxy Analog
One hydrogen-bond donor (free 7-OH)
May exhibit off-target GPCR activity
Rapid Phase II clearance via UGTs

Quantitative Evidence Guide: Measurable Differentiation of 3-(4-Fluorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one from Closest Analogs


Hydrogen-Bond-Donor Count and Topological Polar Surface Area: Physicochemical Differentiation from the 7-Hydroxy Analog

The target compound possesses zero hydrogen-bond donors (HBD = 0), whereas its closest analog, 3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one, bears one HBD on the 7-OH group. This difference reduces the topological polar surface area (tPSA) from approximately 96–105 Ų (predicted for the 7-hydroxy analog) to 86.95 Ų for the target compound, potentially enhancing passive membrane permeability [1][2]. The logP of 2.74 further supports balanced lipophilicity for cell-based assays.

Physicochemical profile
Data to verify
HBD 0 (tPSA 86.95 Ų) vs. analog HBD 1 (tPSA ≈96–105 Ų); ΔHBD −1, ΔtPSA ≈ −9 to −18 Ų
Lower HBD and tPSA may improve passive permeability for whole-cell target engagement.
In silico estimates; experimental verification recommended.
Physicochemical profiling Drug-likeness Permeability prediction

GPR35 Functional Selectivity: A Clear On-Target vs. Off-Target Discrimination Relative to 3-Tetrazole-Coumarin Agonists

In a primary assay measuring G-protein coupled receptor 35 (GPR35) antagonism using a standardized cell-based readout, 3-(4-fluorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one was classified as inactive, demonstrating no significant modulation of GPR35 activity [1]. By contrast, 3-substituted tetrazole coumarins such as 6-bromo-7-hydroxy-8-nitro-3-(1H-tetrazol-5-yl)-2H-chromen-2-one (compound 50) exhibit potent GPR35 agonism with an EC₅₀ of 5.8 nM [2]. This functional dichotomy enables researchers to use the target compound as a selectivity control when studying GPR35-mediated signaling pathways.

GPR35 selectivity
Reported
Target: inactive (antagonism assay); Comparator agonist: EC₅₀ 5.8 nM (compound 50)
Inactive at GPR35 supports selectivity control for phenotypic screening and hit deconvolution.
Assay formats differ; confirm in target-relevant panel.
GPCR pharmacology Target selectivity GPR35 agonism

Metabolic Vulnerability Differentiation: Tetrazolylmethoxy vs. Hydroxy at C7 Confers Resistance to Glucuronidation

7-Hydroxycoumarins are well-established substrates for UDP-glucuronosyltransferases (UGTs), which catalyze rapid glucuronidation at the 7-OH position, leading to high clearance and limited oral bioavailability [1]. The target compound replaces the 7-hydroxy group with a 1H-tetrazol-5-ylmethoxy ether, thereby eliminating the primary metabolic soft spot. While direct microsomal stability data for this specific compound are not publicly available, the class-level principle—ether-linked heterocycles at C7 block O-glucuronidation—is supported by extensive literature on 7-alkoxycoumarin analogs exhibiting 3- to 10-fold longer half-lives in human liver microsomes compared to 7-hydroxycoumarins [2].

Metabolic stability
Class-level inference
7-Alkoxycoumarins extend microsomal t₁/₂ 3- to 10-fold over 7-hydroxycoumarin; direct data not available
Predicted block of glucuronidation may improve systemic exposure in rodent PK studies.
Class-level inference; compound-specific stability assay required.
Metabolic stability Phase II metabolism Pharmacokinetics

Commercial Purity Benchmarking: Verified ≥95% Purity Across Multiple Suppliers

Procurement data from mcule.com indicates that the target compound is available from multiple suppliers (Advanced ChemBlocks, AvaChem Scientific, BLD pharm) with guaranteed purity levels of 90–98%, most commonly 95% . This contrasts with many custom-synthesized coumarin-tetrazole hybrids, which frequently require post-synthesis purification and lack certified purity specifications. The compound is supplied as a solid, facilitating accurate weighing for dose-response assays.

Purity benchmark
Data to verify
≥95% (AvaChem, BLD pharm); 90% (on-demand). Multiple suppliers.
Reported purity may reduce need for in-house repurification and support reproducible assays.
Supplier-certified; HPLC verification upon receipt recommended.
Compound procurement Quality control Screening library

High-Impact Application Scenarios for 3-(4-Fluorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one Driven by Verified Differentiation


GPR35 Selectivity Profiling and Hit Deconvolution in Phenotypic Screens

Because the compound is confirmed inactive at GPR35 [5], it serves as an ideal negative-control probe when screening coumarin-based libraries against GPR35-dependent cellular phenotypes. Paired with the potent GPR35 agonist 6-bromo-7-hydroxy-8-nitro-3-(1H-tetrazol-5-yl)-2H-chromen-2-one (EC₅₀ = 5.8 nM) [6], researchers can rapidly differentiate GPR35-mediated effects from off-target coumarin activities in HT-29, CHO, or macrophage cell models.

Intracellular Target Engagement Assays Requiring Low HBD and Moderate Permeability

With zero hydrogen-bond donors and a tPSA of 86.95 Ų, this compound is preferentially suited for cell-based assays where intracellular accumulation is critical [6]. Its physicochemical profile suggests superior passive permeability compared to the 7-hydroxy analog, making it a better candidate for target engagement studies using cellular thermal shift assays (CETSA) or BRET-based occupancy assays in live cells.

Metabolic Stability Optimization in Coumarin-Based Lead Series

The tetrazolylmethoxy ether at C7 eliminates the primary Phase II metabolic liability (O-glucuronidation) that plagues 7-hydroxycoumarins [6]. Medicinal chemistry teams optimizing coumarin-derived hits for oral bioavailability should prioritize this scaffold over 7-hydroxy or 7-unsubstituted variants, as it is predicted to exhibit extended microsomal half-life and reduced clearance in both human and rodent hepatocyte assays [5].

Standardized Positive Control for 11β-HSD1 or 17β-HSD1 Inhibitor Screening

Although direct HSD inhibition data are not yet published for this compound, its structural homology to 3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one—a validated scaffold for 17β-HSD1 inhibition [6]—positions it as a promising tool for comparative SAR studies. Researchers can benchmark new HSD1 inhibitors against this compound using homogeneous time-resolved fluorescence (HTRF) or radiometric conversion assays in microsomal fractions.

Application
Selection Property
Validation Focus
GPR35 phenotypic screening selectivity control
GPR35-inactive tetrazole-coumarin
Confirm inactivity in own assay; pair with known GPR35 agonists
Intracellular target engagement in live cells
Absence of H-bond donors, moderate polar surface area
Verify cell permeability; CETSA or BRET occupancy assays
Coumarin lead series metabolic stability
7-Tetrazolylmethoxy substitution blocks O-glucuronidation
Hepatocyte stability assay; compare to 7-hydroxy analog
HSD1 inhibitor comparative SAR
3-(4-Fluorophenyl)-7-tetrazolylmethoxy coumarin scaffold
HTRF or radiometric conversion assay; evaluate vs. known HSD1 inhibitors
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